molecular formula C16H26N2O B6811947 N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide

N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide

Cat. No.: B6811947
M. Wt: 262.39 g/mol
InChI Key: VTIREBIIKWMTIH-UHFFFAOYSA-N
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Description

N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.

Properties

IUPAC Name

N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c17-13-6-10-2-3-11(7-13)14(10)18-15(19)12-8-16(9-12)4-1-5-16/h10-14H,1-9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIREBIIKWMTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)NC3C4CCC3CC(C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This can be achieved through various methods, including intramolecular Diels-Alder reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This often includes the use of continuous flow chemistry and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid bicyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic and spirocyclic amines, such as 2-azabicyclo[3.2.1]octane and its derivatives . These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide is unique due to its specific combination of a bicyclic amine and a spirocyclic carboxamide. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

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